copper;azanide;dichloride

Description

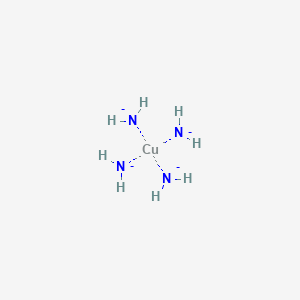

Tetraamminecopper(2+) dichloride, with the chemical formula $[Cu(NH3)4]Cl_2$, is a coordination compound where a copper(II) ion is surrounded by four ammonia ligands in a square planar geometry, with two chloride counterions. This compound is typically synthesized by reacting copper(II) chloride with excess aqueous ammonia, resulting in a deep blue solution due to the characteristic d-d transitions of the Cu²⁺ ion . It is notable for its applications in catalysis, organic synthesis, and as a burn-rate modifier in solid rocket propellants, where its stability and redox properties are advantageous .

Properties

CAS No. |

10534-87-9 |

|---|---|

Molecular Formula |

Cl2CuH8N4-4 |

Molecular Weight |

198.54 g/mol |

IUPAC Name |

copper;azanide;dichloride |

InChI |

InChI=1S/2ClH.Cu.4H2N/h2*1H;;4*1H2/q;;+2;4*-1/p-2 |

InChI Key |

JSWUHYOQVMDARD-UHFFFAOYSA-L |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[Cu] |

physical_description |

Liquid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

| Compound | CAS Number | Molecular Formula | Appearance | Solubility in Water | Stability |

|---|---|---|---|---|---|

| Tetraamminecopper(2+) dichloride | Not specified† | $[Cu(NH3)4]Cl_2$ | Deep blue crystals | Highly soluble | Decomposes on heating (~150–200°C) |

| Tetraamminepalladium(II) dichloride | 13815-17-3 | $[Pd(NH3)4]Cl_2$ | Pale yellow crystals | Moderately soluble | Stable up to 250°C |

| Tetraammineplatinum(2+) dichloride | 13933-33-0 | $[Pt(NH3)4]Cl2·H2O$ | Pale yellow crystals | Soluble | Stable in dry conditions |

| trans-Tetraamminehydroxonitrosylruthenium(2+) dichloride | 16482-02-3 | $[Ru(NH3)4(OH)(NO)]Cl_2$ | Red-brown crystals | Soluble in polar solvents | Sensitive to light and moisture |

Key Observations :

- Color : The copper complex is distinctively blue due to ligand-field transitions, while Pd, Pt, and Ru analogues exhibit lighter hues (yellow, pale yellow, red-brown) .

- Thermal Stability : Copper and ruthenium complexes decompose at lower temperatures compared to palladium and platinum derivatives, which retain stability up to 250°C .

- Solubility : All compounds are water-soluble, but the ruthenium complex shows enhanced solubility in polar organic solvents due to its hydroxynitrosyl ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.